molecular formula C7H8BrNO B582489 4-Bromo-2-methoxy-5-methylpyridine CAS No. 1227494-49-6

4-Bromo-2-methoxy-5-methylpyridine

Cat. No. B582489
CAS RN: 1227494-49-6
M. Wt: 202.051
InChI Key: SACMFJALIRLQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methoxy-5-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methoxy-5-methylpyridine is C7H8BrNO . It has a molecular weight of 202.05 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-methoxy-5-methylpyridine are not detailed in the search results, it is known to be involved in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxy-5-methylpyridine is a solid at 20°C . It has a melting point range of 36.0 to 40.0°C . The compound should be stored at a temperature between 0-10°C .

Scientific Research Applications

Synthesis of Crown-Ester-Bipyridines and Viologens

4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens . This process involves sodium or nickel reductive coupling, side chain oxidation, and esterification .

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . It is used in the production of a variety of organic compounds, contributing to the diversity and complexity of organic chemistry .

Pharmaceuticals

In the pharmaceutical industry, 4-Bromo-2-methoxy-5-methylpyridine is used as a key intermediate . It plays a crucial role in the synthesis of various drugs, contributing to advancements in healthcare .

Agrochemicals

This compound is also used in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, thereby enhancing agricultural productivity .

Dyes

4-Bromo-2-methylpyridine is used in the production of dyes . These dyes have applications in various industries, including textiles, plastics, and printing .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors has been reported . This strategy starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst . The overall yield could be increased from 3.6% to 29.4% .

Basic Chemistry Research

In basic chemistry research, 4-Bromo-2-methoxy-5-methylpyridine can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . This has good applications in the basic research of methodology of transition metal catalysis .

Synthesis of Potent Inhibitors

In 2008, 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole were reported as optimized p38α MAP kinase inhibitors derived from ML3403 . The hydroxyl containing moieties at the imidazole C 2 -position may interact with the ribose and the phosphate binding site of the enzyme .

Safety and Hazards

4-Bromo-2-methoxy-5-methylpyridine can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .

properties

IUPAC Name

4-bromo-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACMFJALIRLQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-5-methylpyridine

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